molecular formula C8H5ClO3 B108263 4-(Chlorocarbonyl)benzoic acid CAS No. 18708-46-8

4-(Chlorocarbonyl)benzoic acid

Cat. No.: B108263
CAS No.: 18708-46-8
M. Wt: 184.57 g/mol
InChI Key: OYEQKMASMPBQMP-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)benzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where a chlorine atom is attached to the carbonyl group at the para position. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chlorocarbonyl)benzoic acid can be synthesized through the chlorination of benzoic acid derivatives. One common method involves the reaction of terephthalic acid monomethyl ester with thionyl chloride. The reaction is typically carried out under reflux conditions for about an hour .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of thionyl chloride or phosphorus trichloride as chlorinating agents is common. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride: Used for chlorination reactions.

    Amines and Alcohols: Used in substitution reactions to form amides and esters.

    Water: Used in hydrolysis reactions.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Benzoic Acid: Formed from hydrolysis.

Scientific Research Applications

4-(Chlorocarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)benzoic acid involves its reactivity with nucleophiles. The chlorine atom in the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form amides, esters, and other derivatives .

Comparison with Similar Compounds

Uniqueness: 4-(Chlorocarbonyl)benzoic acid is unique due to its highly reactive chlorine atom in the carbonyl group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

4-carbonochloridoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQKMASMPBQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491887
Record name 4-(Chlorocarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18708-46-8
Record name 4-(Chlorocarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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